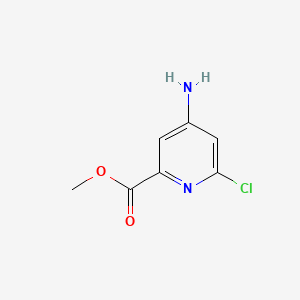

Methyl 4-amino-6-chloropyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-amino-6-chloropyridine-2-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.60 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-6-chloropyridine-2-carboxylate” is represented by the InChI code: 1S/C7H7ClN2O2/c1-12-7(11)6-5(8)4(9)2-3-10-6/h2-3H,1H3,(H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 4-amino-6-chloropyridine-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 186.60 . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación

Synthesis of Methyl 2,2’-bipyridine-6-carboxylate

- Application Summary : Methyl 6-chloropyridine-2-carboxylate is used in the synthesis of methyl 2,2’-bipyridine-6-carboxylate .

- Methods of Application : The compound is coupled with 2-(trimethylstannyl)pyridine to afford the product .

- Results : The outcome of this reaction is the formation of methyl 2,2’-bipyridine-6-carboxylate .

Synthesis of 4-amino-2,6-dichloropyridine and its derivatives

- Application Summary : A synthetic route to an important intermediate 4-amino-2,6-dichloropyridine has been developed .

- Methods of Application : The process involves oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .

- Results : The synthetic reactions proceed under mild conditions to yield 4-amino-2,6-dichloropyridine and its derivatives .

Pharmaceutical Intermediates

- Application Summary : Methyl 2,6-dichloropyridine-4-carboxylate is used as a pharmaceutical intermediate .

- Methods of Application : The specific methods of application in pharmaceutical synthesis can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are pharmaceutical compounds, but the specific results would depend on the target molecule .

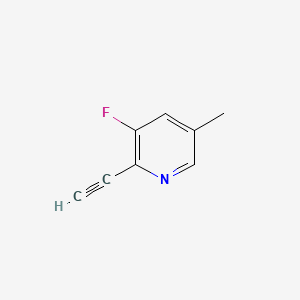

Synthesis of Fluorinated Pyridines

- Application Summary : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Methods of Application : The specific methods of application in the synthesis of fluorinated pyridines can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are fluorinated pyridines, but the specific results would depend on the target molecule .

Agrochemical Industry

- Application Summary : In the agrochemical industry, 4-Amino-2-chloropyridine is an important building block in the synthesis of pesticides, herbicides, and fungicides. It is also used in the production of growth regulators for plants .

- Methods of Application : The specific methods of application in the synthesis of agrochemicals can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are agrochemical compounds, but the specific results would depend on the target molecule .

Dye Industry

- Application Summary : In the dye industry, 4-Amino-2-chloropyridine is used as a precursor for the synthesis of various colored pigments and dyes .

- Methods of Application : The specific methods of application in the synthesis of dyes can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are dye compounds, but the specific results would depend on the target molecule .

Synthesis of Fluorinated Pyridines

- Application Summary : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Methods of Application : The specific methods of application in the synthesis of fluorinated pyridines can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are fluorinated pyridines, but the specific results would depend on the target molecule .

Agrochemical Industry

- Application Summary : In the agrochemical industry, 4-Amino-2-chloropyridine is an important building block in the synthesis of pesticides, herbicides, and fungicides. It is also used in the production of growth regulators for plants .

- Methods of Application : The specific methods of application in the synthesis of agrochemicals can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are agrochemical compounds, but the specific results would depend on the target molecule .

Dye Industry

- Application Summary : In the dye industry, it is used as a precursor for the synthesis of various colored pigments and dyes .

- Methods of Application : The specific methods of application in the synthesis of dyes can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are dye compounds, but the specific results would depend on the target molecule .

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-amino-6-chloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKRZCSODFXSCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704402 |

Source

|

| Record name | Methyl 4-amino-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-6-chloropyridine-2-carboxylate | |

CAS RN |

1235475-17-8 |

Source

|

| Record name | Methyl 4-amino-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)

![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)